molecular formula C10H12FN B1408572 ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine CAS No. 681806-71-3

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

Cat. No. B1408572
M. Wt: 165.21 g/mol
InChI Key: UVDRNDBQMYYRKX-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is a chemical compound with a cyclopropyl group. It is similar in structure to other compounds like rac-[(1R,2S)-2-nitrocyclopropyl]methanamine and 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine .


Molecular Structure Analysis

The molecular structure of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine can be inferred from similar compounds. For instance, rac-1-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine hydrochloride has a molecular weight of 139.6 . The compound 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine has a molecular formula of C11H15NO .


Physical And Chemical Properties Analysis

The physical and chemical properties of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine can be inferred from similar compounds. For instance, 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine has a density of 1.1±0.1 g/cm3, a boiling point of 285.1±23.0 °C at 760 mmHg, and a molar refractivity of 53.2±0.3 cm3 .

Scientific Research Applications

1. Inhibition of Monoamine Oxidase

(Yoshida et al., 2004) investigated fluorinated phenylcyclopropylamines, including ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, as inhibitors of monoamine oxidase A (MAO A) and B (MAO B). They found that fluorination increases the inhibitory activity towards both MAO A and B, indicating potential applications in neuropsychiatric and neurodegenerative disorders.

2. Serotonin/Noradrenaline Reuptake Inhibition

(Whitlock et al., 2008) explored 1-(2-phenoxyphenyl)methanamines, which are structurally related to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, for their dual serotonin and noradrenaline reuptake pharmacology. This study indicates the potential for these compounds in treating mood disorders.

3. Antidepressant Activity

(Sniecikowska et al., 2019) developed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, related to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, as biased agonists of serotonin 5-HT1A receptors. These compounds showed robust antidepressant-like activity in preliminary studies, suggesting a potential application in depression treatment.

4. MAO-B Inactivation for Parkinsonian Agents

(Danzin et al., 1989) studied benzyl-dimethyl-silyl-methanamines, structurally similar to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, as potent inhibitors of MAO-B. The compounds' selectivity for MAO-B over MAO-A suggests their potential as anti-Parkinsonian agents.

5. Antiviral Activity

(Kolocouris et al., 1994) synthesized aminoadamantane derivatives, similar in structure to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, and evaluated them against a range of viruses. Some compounds showed significant inhibitory activity against influenza A virus, highlighting potential antiviral applications.

properties

IUPAC Name

[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRNDBQMYYRKX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 2
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 3
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 4
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 5
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 6
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

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